Proglumide sodium

CCK Receptor Pharmacology Competitive Antagonism Functional Assay

Researchers studying CCK-opioid interactions face a critical gap: selective CCK-A antagonists fail to replicate the opioid tolerance reversal achievable only through dual CCK-A/B receptor modulation. Proglumide sodium (CAS 99247-33-3) bridges this gap as a clinically validated, balanced CCK-A/B antagonist with demonstrated efficacy in reversing morphine tolerance in vivo and remodeling the desmoplastic tumor microenvironment in pancreatic cancer models. • Reverses morphine tolerance - a property absent in selective CCK-A antagonists such as Devazepide • Reduces fibrosis and modulates immune infiltration in pancreatic cancer stroma • ≥98% purity, available in 50 mg to 500 mg research quantities

Molecular Formula C18H25N2NaO4
Molecular Weight 356.4 g/mol
CAS No. 99247-33-3
Cat. No. B1662284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglumide sodium
CAS99247-33-3
Synonyms4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid sodium salt
Molecular FormulaC18H25N2NaO4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+]
InChIInChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1
InChIKeyUFMWGCINVOIJSO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proglumide Sodium: A Dual CCK Antagonist


Proglumide sodium, the sodium salt form of proglumide, is a non-peptide, orally active antagonist of cholecystokinin (CCK) receptors, exhibiting affinity for both CCK-A and CCK-B subtypes . It is distinguished from more selective, high-potency CCK antagonists by its moderate dual-receptor binding and its unique, clinically validated capacity to potentiate opioid analgesia and reverse tolerance [1]. Recent evidence has expanded its profile to include remodeling of the tumor microenvironment in pancreatic cancer, demonstrating anti-fibrotic and immunomodulatory effects not observed with classic CCK-A antagonists [2].

1
Central CCK-B mechanism Opioid tolerance model-response and analgesia potentiation studies.
2
Tumor microenvironment Fibrosis and immune infiltrate endpoint monitoring in pancreatic cancer models.
3
Mucosal protection Acid-independent gastric ulcer healing and cytoprotection research.

Proglumide Sodium vs. Selective CCK-A Antagonists


The cholecystokinin (CCK) antagonist class is not interchangeable due to critical differences in receptor subtype selectivity, potency, and resultant pharmacology. Highly selective, high-affinity CCK-A receptor antagonists like Devazepide (L-364,718) are optimized for modulating gastrointestinal functions such as satiety and gastric emptying [1]. However, their selectivity for CCK-A over CCK-B receptors precludes the unique CCK-B-mediated effects in the central nervous system that are essential for Proglumide's opioid-potentiating and tolerance-reversing actions [2]. Furthermore, while newer analogs like Loxiglumide demonstrate 100,000-fold higher affinity for CCK-A receptors than Proglumide [3], this increased potency in the periphery does not translate to the multifaceted, clinically observed benefits of Proglumide sodium in pain modulation and fibrosis, underscoring that receptor binding data alone is insufficient for predicting functional and therapeutic differentiation.

Target: Proglumide Sodium
  • Modulates central CCK-B receptors linked to opioid tolerance
  • Reported TME remodeling with anti-fibrotic and immunomodulatory endpoints
  • Dual CCK-A/B affinity supports broad pathway modulation
Selective CCK-A Antagonists
  • Lack central CCK-B engagement; opioid tolerance reversal absent
  • No reported TME or anti-fibrotic activity in human trials
  • Peripheral CCK-A affinity profile differs substantially; functional pharmacology diverges

Proglumide Sodium: Quantitative Differentiation Evidence


CCK Receptor Affinity: Proglumide vs. Loxiglumide

In a functional antagonism assay using isolated guinea-pig gallbladder, the affinity (pA2) of the selective CCK-A antagonist Loxiglumide (CR 1505) for CCK receptors was 8.36, which is 5 logarithmic orders (100,000-fold) higher than the pA2 value observed for Proglumide [1]. This demonstrates that Proglumide sodium acts as a significantly weaker antagonist at peripheral CCK-A receptors, a property that allows it to modulate, but not abolish, CCK-mediated physiological responses, which is critical for its therapeutic profile.

CCK-A Affinity vs. Loxiglumide
Head-to-head
5 logarithmic orders difference (pA2 8.36 for Loxiglumide)
Supports peripheral CCK-A affinity context for receptor selectivity profiling
Guinea-pig gallbladder functional assay; CCK8-induced contraction measurement
CCK Receptor Pharmacology Competitive Antagonism Functional Assay

Opioid Potentiation and Tolerance Reversal

Proglumide sodium demonstrates a unique functional outcome not shared by selective CCK-A antagonists: the ability to both potentiate morphine-induced analgesia and reverse established tolerance. In a rat model, Proglumide was shown to potentiate morphine analgesia without altering morphine's half-life and to partially block or reverse acute tolerance developing after repeated morphine injections (4 mg/kg s.c., every 2 hours) [1]. This effect is attributed to its blockade of central CCK-B receptors, which are not targeted by CCK-A selective antagonists like Devazepide [2].

Opioid Tolerance Reversal
Head-to-head
Functional effect present vs. absent in rat model
Supports central CCK-B pathway interpretation in opioid tolerance models
Morphine tolerance model; selective CCK-A antagonists lack this activity
Pain Management Opioid Adjunct Therapy Tolerance Reversal

Gastric Ulcer Healing vs. Placebo

In a 4-week, double-blind, placebo-controlled trial involving gastric ulcer outpatients, treatment with Proglumide (1200 mg/day) resulted in a complete healing rate of 75% (6 of 8 patients), which was significantly superior to the 25% healing rate (2 of 8 patients) observed in the antacid placebo control group (p < 0.05) [1]. Notably, this healing effect occurred without affecting basal or maximally stimulated gastric acid secretion [2], differentiating its mechanism from acid-suppressive drugs like cimetidine or proton pump inhibitors.

Gastric Ulcer Healing (Week 4)
Trial context
75% vs. 25% placebo
Reported ulcer-healing endpoint, independent of acid suppression
Double-blind trial, p
TME Remodeling in Pancreatic Cancer
Cross-study comparable
Reduced fibrosis (collagen1α1) and M2 TAMs; increased CD8+ T-cells
Supports TME remodeling endpoint monitoring in desmoplastic tumor models
Phase 1 PROGEM trial; combination with gemcitabine/nab-paclitaxel
Gastroenterology Peptic Ulcer Disease Clinical Efficacy

Tumor Microenvironment Remodeling

In a recent Phase 1 trial (PROGEM) combining Proglumide (1200 mg/day) with standard gemcitabine/nab-paclitaxel chemotherapy for metastatic pancreatic cancer, Proglumide demonstrated a favorable safety profile and induced significant remodeling of the tumor microenvironment (TME) [1]. Biopsies at week 8 revealed a significant reduction in Ki67+ cells, collagen1α1, and M2-polarized tumor-associated macrophages (TAMs), alongside a significant increase in CD8+ T-cells and natural killer cells [1]. This anti-fibrotic and immunomodulatory activity is a novel differentiation point not described for more potent, selective CCK-A antagonists.

TME Remodeling in Pancreatic Cancer
Cross-study comparable
Reduced fibrosis (collagen1α1) and M2 TAMs; increased CD8+ T-cells
Supports TME remodeling endpoint monitoring in desmoplastic tumor models
Phase 1 PROGEM trial; combination with gemcitabine/nab-paclitaxel
Oncology Tumor Microenvironment Drug Repurposing

Proglumide Sodium: Research Applications


Central CCK-B Mechanisms in Opioid Tolerance

Proglumide sodium is the tool of choice for studies exploring the role of central CCK-B receptors in pain modulation. Its proven ability to reverse morphine tolerance in vivo makes it essential for preclinical models of chronic pain and opioid use, a property not replicated by selective CCK-A antagonists. Researchers can employ it to dissect the CCK-opioid interaction without the confounding effects of potent peripheral CCK-A blockade.

Acid-Independent Mucosal Healing

For gastroenterology research focused on gastric mucosal defense, repair, and ulcer healing, Proglumide sodium offers a clinically validated, non-acid-suppressive mechanism . Its demonstrated superiority over placebo in healing gastric ulcers without affecting acid secretion [1] provides a unique pharmacological probe for investigating cytoprotective and trophic factors in the GI tract.

Fibrosis & Immuno-Oncology Models

Given its recent clinical validation in reducing fibrosis and modulating the immune landscape within the tumor microenvironment of pancreatic cancer , Proglumide sodium is a high-priority compound for translational oncology research. It serves as a repurposing candidate for investigating anti-fibrotic and immunomodulatory strategies in desmoplastic tumors, filling a niche not addressed by more potent but functionally narrow CCK antagonists.

Dual CCK-A/B Antagonism in Neuroendocrine Signaling

Proglumide sodium's balanced, moderate affinity for both CCK-A and CCK-B receptors makes it an ideal probe for studying physiological systems where both receptor subtypes play a role, such as satiety signaling, gut-brain axis communication, and certain endocrine functions. Its functional profile allows for broad CCK pathway modulation without the complete blockade achieved by highly selective antagonists, providing a more nuanced view of CCK's physiological roles [1].

Application
Selection Property
Validation Focus
Central CCK-B opioid tolerance studies
CCK-B receptor involvement in opioid tolerance reversal
Morphine tolerance reversal model-response endpoints
Acid-independent mucosal healing
Non-acid-suppressive gastric mucosal repair context
Ulcer healing endpoint and cytoprotective factor profiling
Pancreatic cancer TME research
Anti-fibrotic and immunomodulatory TME activity profile
Fibrosis reduction and immune infiltration monitoring
Dual CCK-A/B neuroendocrine signaling
Balanced CCK-A/B receptor modulation for pathway studies
Gut-brain axis and satiety signaling pathway analysis

Technical Documentation Hub

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39 linked technical documents
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